molecular formula C22H25N3O2S B1672358 3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one CAS No. 924377-85-5

3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

Cat. No. B1672358
M. Wt: 395.5 g/mol
InChI Key: AXWRAIIIBRLXBP-UHFFFAOYSA-N
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Description

The compound “3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one” is a complex organic molecule. It is related to the class of compounds known as benzimidazolones . The structure contains a benzimidazolone core, which is substituted with a piperidine ring that is in turn linked to a tetrahydrocyclohepta[b]thiophene moiety .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzimidazolone core, a piperidine ring, and a tetrahydrocyclohepta[b]thiophene moiety . The presence of these functional groups suggests that the compound may exhibit a variety of chemical properties and reactivities.

Scientific Research Applications

Antihistaminic Activity

Research on compounds structurally related to "3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one" includes the synthesis and evaluation of their antihistaminic activities. For example, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines and their antihistaminic activity assessment demonstrate the potential of such compounds in medical applications related to allergy and immune response modulation (Janssens et al., 1985).

Synthesis and Reactivity

The reactivity of thiophene derivatives under specific conditions, as well as the synthesis of novel compounds involving thiophene and benzimidazole moieties, is of significant interest. Studies such as those by Fabrichnyi et al. (1976) on the reaction of benzene with tetrahydrobenzo[b]thiophen-4-one derivatives under acylation conditions contribute to understanding the chemical behavior and potential synthetic applications of these compounds (Fabrichnyi et al., 1976).

Antimicrobial and Antitumor Activities

The design and synthesis of thienopyrimidines and triazolothienopyrimidines based on tetrahydrobenzo[b]thiophene derivatives highlight the exploration of these compounds for antimicrobial applications. The synthesized compounds' structure-activity relationship provides insights into their potential as antimicrobial agents (Mahmoud et al., 2015). Moreover, studies on the synthesis of annulated unsymmetrical biaryls and their potential antitumor activities underscore the relevance of such compounds in developing new therapeutic agents (Ram et al., 2002).

Novel Synthesis Methods

Innovative synthetic methods for creating compounds with benzimidazole and thiophene structures are critical for expanding the chemical space of potential pharmaceuticals and materials. Research into new synthetic routes, including the use of polyphosphoric acid and other catalysts, facilitates the development of novel compounds with diverse biological activities and properties (Alcalde et al., 1992).

properties

IUPAC Name

3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c26-21(20-14-15-6-2-1-3-9-19(15)28-20)24-12-10-16(11-13-24)25-18-8-5-4-7-17(18)23-22(25)27/h4-5,7-8,14,16H,1-3,6,9-13H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWRAIIIBRLXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336582
Record name GSK1702934A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16376051

CAS RN

924377-85-5
Record name GSK1702934A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Reactant of Route 2
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3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Reactant of Route 3
Reactant of Route 3
3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Reactant of Route 4
Reactant of Route 4
3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Reactant of Route 5
Reactant of Route 5
3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Reactant of Route 6
Reactant of Route 6
3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

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